molecular formula C11H16O B14364612 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one CAS No. 90213-44-8

1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one

Cat. No.: B14364612
CAS No.: 90213-44-8
M. Wt: 164.24 g/mol
InChI Key: NCTSWAIXJPOIGV-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is a ketone, specifically a cyclohexenone derivative, characterized by its unique structure which includes a cyclohexene ring substituted with methyl and methylene groups. This compound is often used as a building block in organic synthesis due to its versatile reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-dimethyl-3-cyclohexen-1-yl methyl ketone with suitable reagents can yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as vanadium or other transition metals can facilitate the oxidation of cyclohexene derivatives to produce the target compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development .

Comparison with Similar Compounds

  • 1,4-Dimethyl-3-cyclohexen-1-yl methyl ketone
  • 1,4-Dimethyl-4-acetyl-1-cyclohexene
  • 1,4-Dimethyl-4-acetylcyclohexene

Comparison: Compared to these similar compounds, 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is unique due to the presence of the methylene group at the 6-position of the cyclohexene ring. This structural feature imparts distinct reactivity and properties, making it a valuable compound in various synthetic applications .

Properties

CAS No.

90213-44-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(1,4-dimethyl-6-methylidenecyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H16O/c1-8-5-6-11(4,10(3)12)9(2)7-8/h5H,2,6-7H2,1,3-4H3

InChI Key

NCTSWAIXJPOIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(=C)C1)(C)C(=O)C

Origin of Product

United States

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